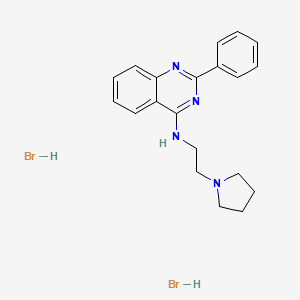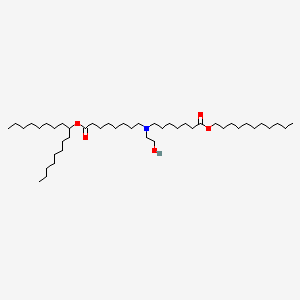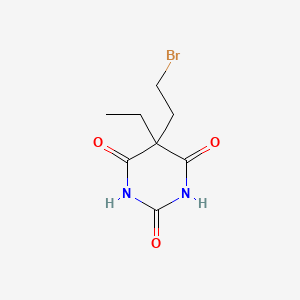![molecular formula C20H24N4O3S B11937452 N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is a complex organic compound that features a combination of cyclohexyl, thiazolyl, and pyrrolopyridine moieties
Métodos De Preparación
The synthesis of N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Pyrrolopyridine synthesis: This can be synthesized through a series of cyclization reactions involving pyridine derivatives.
Final coupling: The final step involves coupling the thiazole and pyrrolopyridine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrolopyridine rings, using reagents like halogens or alkylating agents.
Major products from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazole or pyrrolopyridine rings.
Aplicaciones Científicas De Investigación
N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, given its complex structure.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolopyridine moiety may contribute to binding affinity and specificity. The exact pathways depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Similar compounds include other thiazole and pyrrolopyridine derivatives, such as:
MK-0159: An orally active, potent, and selective CD38 inhibitor.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C20H24N4O3S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O3S/c1-26-8-9-27-14-4-2-13(3-5-14)23-20(25)16-10-17(18-11-21-12-28-18)24-19-15(16)6-7-22-19/h6-7,10-14H,2-5,8-9H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
JUVJFMVGYBBDKN-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CN3)C4=CN=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


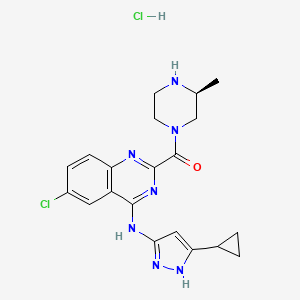
![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine](/img/structure/B11937386.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)

![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
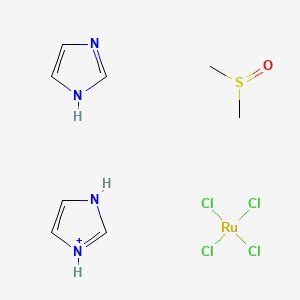
![methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B11937411.png)

